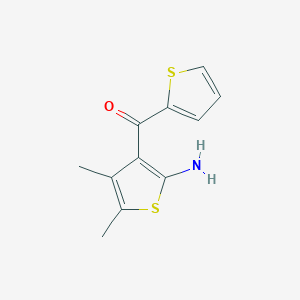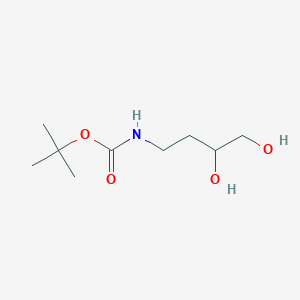
Cyclopentane; iron
Overview
Description
Cyclopentane; iron, commonly known as ferrocene, is an organometallic compound with the formula Fe(C5H5)2. It consists of two cyclopentadienyl rings bound to a central iron atom in a sandwich structure. This compound is notable for its stability and unique bonding, which has made it a subject of extensive research in organometallic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iron bis(cyclopentadienide) typically involves the reaction of cyclopentadienyl magnesium bromide with ferric chloride. The reaction proceeds as follows: [ 2 \text{C}_5\text{H}_5\text{MgBr} + \text{FeCl}_2 \rightarrow \text{Fe(C}_5\text{H}_5\text{)}_2 + 2 \text{MgBrCl} ] This reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of iron bis(cyclopentadienide) often involves the thermal decomposition of dicyclopentadiene to produce cyclopentadiene, which is then reacted with iron salts under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Cyclopentane; iron undergoes various types of reactions, including:
Oxidation: It can be oxidized to form the ferrocenium ion (Fe(C5H5)2+).
Substitution: It readily undergoes electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like ferric chloride.
Substitution: Acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Ferrocenium ion.
Substitution: Acylated ferrocene derivatives.
Scientific Research Applications
Cyclopentane; iron has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a standard in electrochemistry.
Biology: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Medicine: Utilized in the development of biosensors for glucose monitoring.
Industry: Employed as an additive in fuels to improve combustion efficiency.
Mechanism of Action
The mechanism of action of iron bis(cyclopentadienide) involves its ability to undergo redox reactions. The iron center can alternate between +2 and +3 oxidation states, facilitating electron transfer processes. This redox activity is crucial for its applications in catalysis and biosensing .
Comparison with Similar Compounds
- Chromocene (Cr(C5H5)2)
- Cobaltocene (Co(C5H5)2)
- Nickelocene (Ni(C5H5)2)
Uniqueness: Cyclopentane; iron is unique due to its exceptional stability and ease of synthesis. Unlike its analogs, it is less sensitive to air and moisture, making it more practical for various applications .
Properties
Molecular Formula |
C10H10Fe |
|---|---|
Molecular Weight |
186.03 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |
InChI Key |
KTWOOEGAPBSYNW-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2] |
Related CAS |
51937-67-8 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details


Synthesis routes and methods V
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Hydroxycyclohexyl)[(methylethyl)sulfonyl]amine](/img/structure/B8563258.png)







![N-[3-cyclopropyl-5-(1,3-thiazol-5-yl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B8563319.png)


